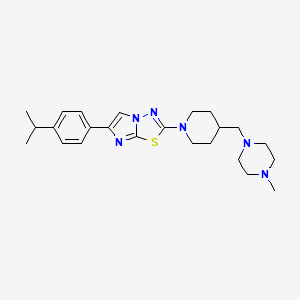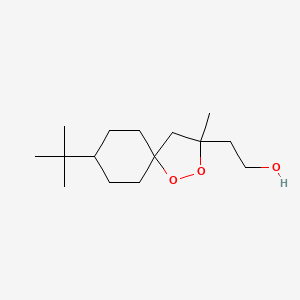
Éster de Fmoc-PEG5-NHS
Descripción general
Descripción
Fmoc-PEG5-NHS ester: is a polyethylene glycol derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-PEG5-NHS ester is widely used as a linker in the synthesis of peptide nucleic acids and other bioconjugates. It facilitates the attachment of various functional groups to polyethylene glycol chains, enhancing solubility and stability .
Biology: In biological research, Fmoc-PEG5-NHS ester is used to modify proteins and peptides, enabling the study of protein-protein interactions and cellular processes. It is also employed in the development of biosensors and diagnostic assays .
Medicine: Fmoc-PEG5-NHS ester is utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the synthesis of antibody-drug conjugates for targeted cancer therapy .
Industry: In the industrial sector, Fmoc-PEG5-NHS ester is used in the production of functionalized polymers and materials for various applications, including coatings, adhesives, and nanotechnology .
Mecanismo De Acción
Target of Action
Fmoc-PEG5-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
Fmoc-PEG5-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-PEG5-NHS ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs can selectively degrade specific proteins .
Pharmacokinetics
The pharmacokinetics of Fmoc-PEG5-NHS ester are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Result of Action
The result of the action of Fmoc-PEG5-NHS ester is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .
Action Environment
The action of Fmoc-PEG5-NHS ester is influenced by the intracellular environment . The ubiquitin-proteasome system, which is leveraged for the degradation of target proteins, operates within the cell . Additionally, the hydrophilic PEG spacer in the compound helps increase its solubility in aqueous media, which is a key factor in its efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG5-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of Fmoc-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, such as with piperidine in dimethylformamide, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Primary amines, pH 7-9, room temperature.
Deprotection Reactions: Piperidine, dimethylformamide, room temperature
Major Products:
Substitution Reactions: Amide-linked conjugates.
Deprotection Reactions: Free amine derivatives
Comparación Con Compuestos Similares
Fmoc-PEG3-NHS ester: Similar structure but with a shorter polyethylene glycol spacer.
Fmoc-PEG7-NHS ester: Similar structure but with a longer polyethylene glycol spacer.
m-PEG-NHS ester: Contains a methoxy group instead of an Fmoc-protected amine
Uniqueness: Fmoc-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of bioconjugation applications, offering enhanced stability and reduced steric hindrance compared to shorter or longer polyethylene glycol derivatives .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFZVKBZSMQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)






